

# Preliminary In Vitro Profile of PPAR Agonist 4: A Technical Overview

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## Compound of Interest

Compound Name: PPAR agonist 4

Cat. No.: B15542156

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This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on "**PPAR agonist 4**," a novel pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist. The information presented herein is compiled from publicly available data and is intended to provide a foundational understanding of the compound's activity, mechanism of action, and the experimental procedures used for its initial characterization.

## Core Compound Activity

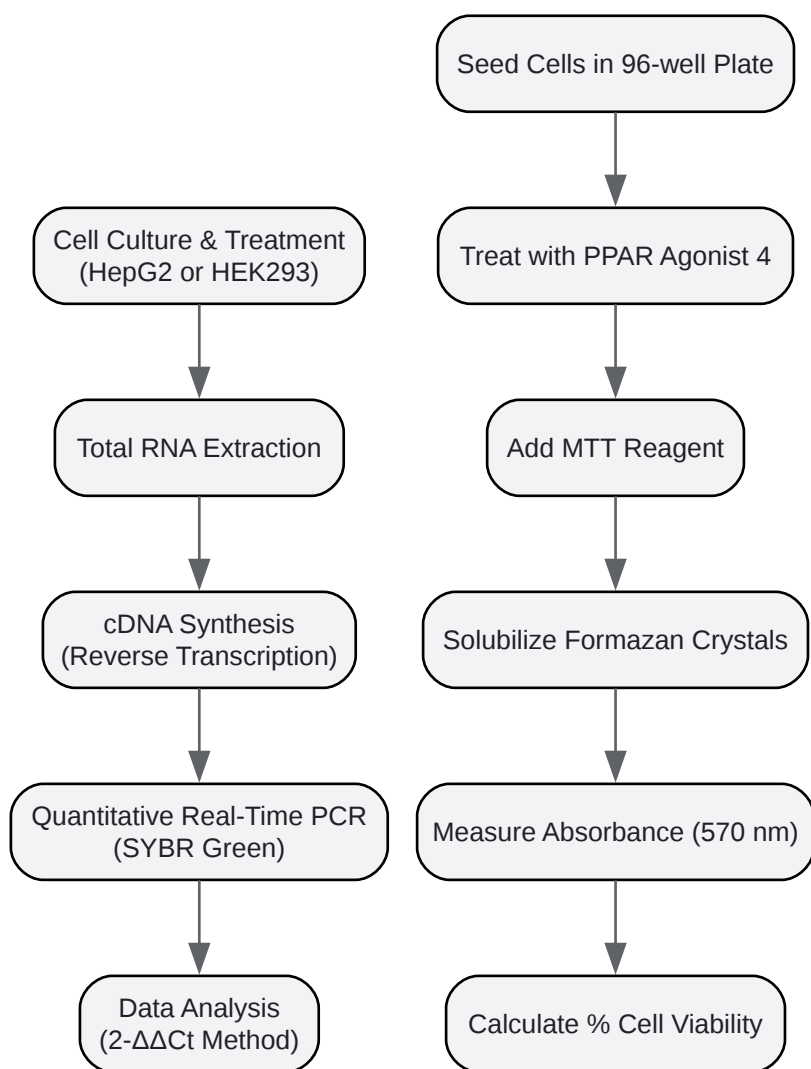
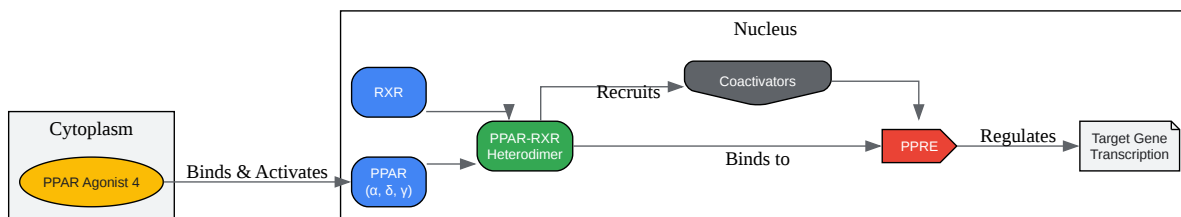
"**PPAR agonist 4**," also identified as Compound 12, is an orally active small molecule that functions as an agonist for all three PPAR isoforms: PPAR $\alpha$ , PPAR $\delta$ , and PPAR $\gamma$ . Its activity has been quantified, demonstrating a potent effect on these nuclear receptors.

Receptor Isoform	EC50 ( $\mu$ M)
PPAR $\alpha$	0.7
PPAR $\delta$	0.7
PPAR $\gamma$	1.8

Table 1: In vitro potency of PPAR agonist 4 on human PPAR isoforms.<sup>[1][2]</sup>

## Mechanism of Action: PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation. Upon activation by a ligand such as "**PPAR agonist 4**," the receptor undergoes a conformational change, leading to the heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.



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## References

- 1. [file.medchemexpress.com](https://file.medchemexpress.com) [[file.medchemexpress.com](https://file.medchemexpress.com)]
- 2. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
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